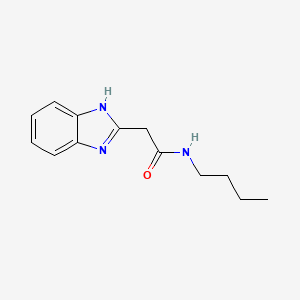

1-(4-Chlorobenzyl)pyrrolidine

描述

The compound "1-(4-Chlorobenzyl)pyrrolidine" is a chemical structure that is part of a broader class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The specific compound has a benzyl group with a chlorine atom attached to the benzene ring, which is further linked to the pyrrolidine ring.

Synthesis Analysis

The synthesis of related pyrrolidine compounds has been explored in several studies. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed using sodium borohydride reduction and subsequent debenzylation, which could potentially be adapted for the synthesis of "1-(4-Chlorobenzyl)pyrrolidine" . Additionally, the synthesis of pyrrolinium salts based on the reaction of (E)-4-(4-chlorobenzylidene)-3,4-dihydro-2H-pyrrole with various bromo-alkanes has been reported, which indicates the reactivity of the 4-chlorobenzyl moiety in pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(4-Chlorobenzyl)pyrrolidine" has been characterized using various spectroscopic techniques. For example, a penta-substituted pyrrole derivative was structurally characterized using NMR, FT-IR, and single-crystal X-ray diffraction, which could provide insights into the structural aspects of "1-(4-Chlorobenzyl)pyrrolidine" . Furthermore, the charge density distribution and bonding scheme of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been investigated, revealing the covalent nature of certain bonds within the pyrrolidine skeleton .

Chemical Reactions Analysis

The reactivity of the 4-chlorobenzyl group in pyrrolidine derivatives has been demonstrated in the synthesis of coordination compounds. For instance, reactions of transition metal thiocyanates with 4-(4-chlorobenzyl)pyridine have led to the formation of various coordination compounds, showcasing the ligand properties of the chlorobenzyl moiety . This suggests that "1-(4-Chlorobenzyl)pyrrolidine" could also participate in similar coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-(4-Chlorobenzyl)pyrrolidine" have been studied. The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, for example, was calculated using DFT, indicating high kinetic stability due to a large HOMO-LUMO energy gap . Additionally, the thermal properties and magnetic behavior of coordination compounds with the 4-chlorobenzyl moiety have been investigated, providing information on the stability and magnetic properties of these compounds . These studies could inform the expected properties of "1-(4-Chlorobenzyl)pyrrolidine".

科学研究应用

Selective Inhibition of Heme Oxygenase-2

1-(4-Chlorobenzyl)pyrrolidine derivatives show promising applications in selectively inhibiting heme oxygenase (HO), particularly the HO-2 isozyme. This specificity is significant as HO-2 is a constitutive isozyme, in contrast to the inducible HO-1 isozyme. This discovery opens avenues for exploring therapeutic and pharmacological applications based on heme oxygenase inhibition (Vlahakis et al., 2013).

Pyrrolidines Synthesis in Cycloaddition Reactions

The synthesis of pyrrolidines, which include 1-(4-Chlorobenzyl)pyrrolidine variants, is significant in [3+2] cycloaddition reactions. These compounds are important due to their biological effects and have applications in medicine, industry (e.g., as dyes or agrochemical substances), thereby making their study crucial for modern science (Żmigrodzka et al., 2022).

Applications in Coordination Chemistry

1-(4-Chlorobenzyl)pyrrolidine compounds have been used to create novel transition metal thiocyanato coordination compounds. These compounds exhibit interesting properties such as magnetic relaxations and phase transitions, which are significant for materials science and coordination chemistry (Werner et al., 2014; Werner et al., 2015).

In Nonlinear Optics and Pharmaceutical Applications

Derivatives of 1-(4-Chlorobenzyl)pyrrolidine, such as thiopyrimidine derivatives, are explored for their potential applications in nonlinear optics (NLO) and pharmacology. These studies emphasize the significance of such compounds in developing new materials for optoelectronic applications and potential therapeutic agents (Hussain et al., 2020).

As Ligands in Organometallic Chemistry

Compounds related to 1-(4-Chlorobenzyl)pyrrolidine are used as ligands in the formation of metal complexes, showcasing their relevance in organometallic chemistry and potential for creating new materials with unique properties (Singh et al., 2003).

Catalytic Asymmetric Synthesis

Pyrrolidine structures, including 1-(4-Chlorobenzyl)pyrrolidine, are central to catalytic asymmetric synthesis processes. Their versatility in creating various stereochemical patterns in enantioselective synthesis highlights their importance in synthetic and medicinal chemistry (Adrio & Carretero, 2019).

未来方向

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXGVIKZRKRLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)